molecular formula C9H15N3 B13318334 3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13318334
M. Wt: 165.24 g/mol
InChI Key: ZMLQNZKQCOQMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde, followed by cyclization to form the desired imidazo[4,5-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[4,5-c]pyridine oxides.

    Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.

    Substitution: Formation of halogenated imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3,4,4-trimethyl-6,7-dihydro-5H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C9H15N3/c1-9(2)8-7(4-5-11-9)10-6-12(8)3/h6,11H,4-5H2,1-3H3

InChI Key

ZMLQNZKQCOQMDR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)N=CN2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.